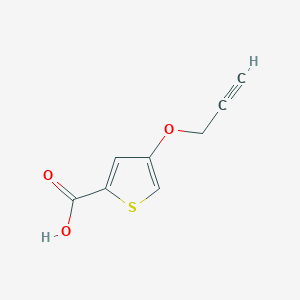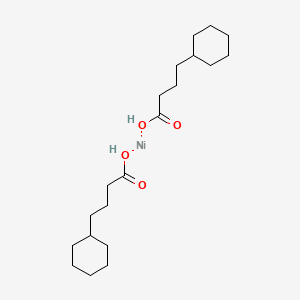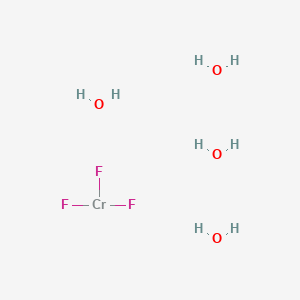
(2S)-2-(1,3-dioxo-5,6-dihydroisoindol-2-yl)-3-(1H-indol-3-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-(1,3-二氧代-5,6-二氢异吲哚-2-基)-3-(1H-吲哚-3-基)丙酸是一种复杂的有机化合物,含有吲哚和邻苯二甲酰亚胺基团
准备方法
合成路线和反应条件
(2S)-2-(1,3-二氧代-5,6-二氢异吲哚-2-基)-3-(1H-吲哚-3-基)丙酸的合成通常涉及多步有机反应。一种常见的方法是在控制条件下,使吲哚衍生物与邻苯二甲酰亚胺衍生物缩合。反应可能需要催化剂和特定的溶剂才能确保高产率和纯度。
工业生产方法
该化合物的工业生产可能涉及大规模有机合成技术,包括使用自动化反应器和连续流系统。这些方法确保了产品的一致质量和可扩展性,这对商业应用至关重要。
化学反应分析
反应类型
(2S)-2-(1,3-二氧代-5,6-二氢异吲哚-2-基)-3-(1H-吲哚-3-基)丙酸可以发生各种化学反应,包括:
氧化: 该反应可以引入额外的官能团或修饰现有的官能团。
还原: 该反应可以还原特定的官能团,改变化合物的性质。
取代: 该反应可以将一个官能团替换为另一个官能团,可能增强化合物的活性。
常见试剂和条件
这些反应中常用的试剂包括氧化剂如高锰酸钾,还原剂如氢化铝锂,以及用于取代反应的各种亲核试剂。反应条件,如温度、压力和溶剂的选择,对于实现预期的结果至关重要。
主要形成的产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能生成羟基化衍生物,而还原可能生成胺衍生物。
科学研究应用
化学
在化学领域,(2S)-2-(1,3-二氧代-5,6-二氢异吲哚-2-基)-3-(1H-吲哚-3-基)丙酸被用作合成更复杂分子的构建块。其独特的结构允许探索新的化学反应和途径。
生物学
在生物学领域,由于其吲哚部分已知与各种生物靶标相互作用,因此该化合物可用于研究酶相互作用和蛋白质结合。
医学
在医学领域,(2S)-2-(1,3-二氧代-5,6-二氢异吲哚-2-基)-3-(1H-吲哚-3-基)丙酸在药物开发中具有潜在应用。其与生物靶标相互作用的能力使其成为治疗剂的候选者。
工业
在工业领域,该化合物可用于开发新材料,并作为其他工业化学品的原料。
作用机制
(2S)-2-(1,3-二氧代-5,6-二氢异吲哚-2-基)-3-(1H-吲哚-3-基)丙酸的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。吲哚部分可以结合到活性位点,改变靶分子的功能。这种相互作用可以触发各种生化途径,从而导致观察到的化合物效应。
相似化合物的比较
类似化合物
乙酰乙酸乙酯: 用于有机合成,以其酮-烯醇互变异构而闻名.
二硅烷: 具有独特电子性质的有机硅化合物.
独特性
(2S)-2-(1,3-二氧代-5,6-二氢异吲哚-2-基)-3-(1H-吲哚-3-基)丙酸的独特之处在于其双官能团,这为各种化学反应和应用提供了多功能平台。其与生物靶标相互作用的能力也使其与其他类似化合物相比独一无二。
属性
分子式 |
C19H16N2O4 |
|---|---|
分子量 |
336.3 g/mol |
IUPAC 名称 |
(2S)-2-(1,3-dioxo-5,6-dihydroisoindol-2-yl)-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C19H16N2O4/c22-17-13-6-1-2-7-14(13)18(23)21(17)16(19(24)25)9-11-10-20-15-8-4-3-5-12(11)15/h3-8,10,16,20H,1-2,9H2,(H,24,25)/t16-/m0/s1 |
InChI 键 |
LMAZUAXDZRILNJ-INIZCTEOSA-N |
手性 SMILES |
C1CC=C2C(=C1)C(=O)N(C2=O)[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O |
规范 SMILES |
C1CC=C2C(=C1)C(=O)N(C2=O)C(CC3=CNC4=CC=CC=C43)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




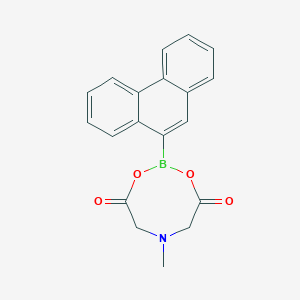
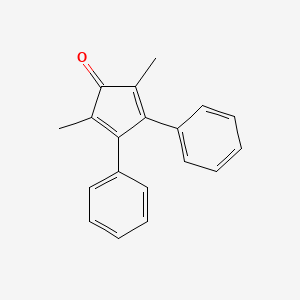

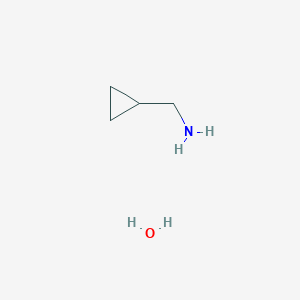


![[(3R,4aS,5S,6S,6aS,10aS)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-5-yl] acetate](/img/structure/B12062038.png)
